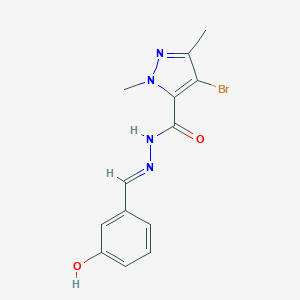![molecular formula C20H16N4OS B446396 N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B446396.png)
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-methyl-2-pyrrolyl)methylideneamino]-2-thiophen-2-yl-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on related compounds includes the synthesis of N'-[(2-(piperidin-1-yl)quinolin-3-yl)methylene]pyridine-4-carbohydrazide, achieved through condensation reactions. The compound's structure was established using IR, 1H-NMR, 13C-NMR, and mass spectral data (Afzal et al., 2012).
- The study of N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine's reaction with homophthalic anhydride revealed a mixture of expected trans- and cis-tetrahydroisoquinoline-4-carboxylic acids (Stoyanova et al., 2003).
Catalysis and Polymerization
- Quinolin-8-amine and 1H-pyrrole-2-carbaldehyde catalyzed by HCO2H forms N-((1H-pyrrol-2-yl)methylene)quinolin-8-amine, used in aluminum and zinc complexes for the catalysis of ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Antibacterial Properties
- A study on the antibacterial properties of related compounds synthesized from oxidative cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide showed potential antibacterial activity (Joshi et al., 2011).
- Similarly, 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]hydrazides exhibited antibacterial properties (Kostenko et al., 2015).
Biochemical Applications
- Glucose oxidase and polyphenol oxidase immobilized in polypyrrole and poly(N-(4-(3-thienyl methylene)-oxycarbonyl phenyl) maleimide-co-pyrrole) matrices were used to determine glucose and phenolic content in biological samples (Cil et al., 2007).
Antimicrobial and Antitumor Activities
- Synthesis and evaluation of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles included studies on their antimicrobial activities (Thirupathi et al., 2013).
- Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole ring showed pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).
Photovoltaic Applications
- Bis(difluoroboryl)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazone with strong absorption in the 400-800 nm window was used in bulk heterojunction solar cells, achieving a power conversion efficiency of 4.3% (Mirloup et al., 2015).
Eigenschaften
Produktname |
N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C20H16N4OS |
Molekulargewicht |
360.4g/mol |
IUPAC-Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-24-10-4-6-14(24)13-21-23-20(25)16-12-18(19-9-5-11-26-19)22-17-8-3-2-7-15(16)17/h2-13H,1H3,(H,23,25)/b21-13+ |
InChI-Schlüssel |
JZKBELWWAKACNN-FYJGNVAPSA-N |
Isomerische SMILES |
CN1C=CC=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
SMILES |
CN1C=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Kanonische SMILES |
CN1C=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B446314.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B446317.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-{4-nitrophenyl}acetohydrazide](/img/structure/B446318.png)
![Isopropyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B446321.png)
![N'-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B446324.png)

![5-bromo-N-[3-(N-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B446328.png)



![N-(5-bromopyridin-2-yl)-4-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446334.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B446335.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-({5-[1-(3-chloroanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B446336.png)